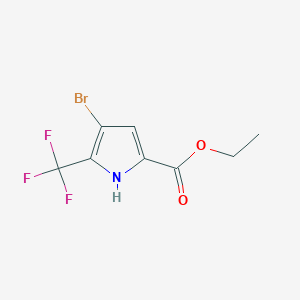
Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by the presence of a bromine atom at the 4-position, a trifluoromethyl group at the 5-position, and an ethyl ester group at the 2-position. These substituents confer unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The esterification can be achieved using ethanol in the presence of a strong acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The pyrrole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Coupling Reactions: The trifluoromethyl group can participate in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Trifluoromethyl Iodide (CF3I): Used for introducing the trifluoromethyl group.
Ethanol and Acid Catalyst: Used for esterification.
Major Products:
Substituted Pyrroles: Depending on the substituents introduced via nucleophilic substitution.
Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its bromine and trifluoromethyl groups. These interactions can modulate the activity of the target proteins, leading to the desired biological effects. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate: Similar structure but with a pyrazole ring instead of a pyrrole ring.
4-Bromo-2-(trifluoromethyl)pyrrole: Lacks the ester group, making it less versatile in certain synthetic applications.
Uniqueness: Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is unique due to the combination of its bromine, trifluoromethyl, and ester functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C8H7BrF3NO2 |
|---|---|
Molecular Weight |
286.05 g/mol |
IUPAC Name |
ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H7BrF3NO2/c1-2-15-7(14)5-3-4(9)6(13-5)8(10,11)12/h3,13H,2H2,1H3 |
InChI Key |
GPNAOWFBQIBNKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















